molecular formula C20H21NO4 B1341938 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid CAS No. 221124-57-8

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

Cat. No. B1341938
CAS RN: 221124-57-8
M. Wt: 339.4 g/mol
InChI Key: FBMGMJCITYNTQX-UHFFFAOYSA-N
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Description

This compound, also known as Fmoc-4-Amb-OH, is a derivative of benzoic acid with a molecular formula of C23H19NO4 . It has a molecular weight of 373.4 g/mol . The IUPAC name for this compound is 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is commercially available . It is used as a reagent in the solid phase synthesis of C-terminal carboxamides and small organic molecules .


Molecular Structure Analysis

The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, an aminomethyl group, and a benzoic acid group . The canonical SMILES string representation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 200-201°C . The compound’s molecular weight is 373.4 g/mol, and its molecular formula is C23H19NO4 .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Syntheses

The compound, commonly referred to within the context of its protective group role as Fmoc, is extensively used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This involves a diastereoselective amidomethylation process yielding high selectivity and purity, highlighting its utility in large-scale peptide synthesis. Such Fmoc-amino acids are essential for constructing β-peptides with desired configurations and functionalities, showcasing the compound's vital role in peptide chemistry (Šebesta & Seebach, 2003).

Self-Assembled Structures

Fmoc-modified aliphatic amino acids demonstrate the ability to form unique self-assembled structures under various conditions. These structures, ranging from flower-like to fibrous morphologies, are influenced by factors such as concentration and temperature. This property is of significant interest for designing novel materials and understanding the mechanisms behind molecular self-assembly (Gour et al., 2021).

Sensing Applications

Innovative fluorene compounds derived from the Fmoc group have been synthesized for selective sensing applications. These compounds exhibit high sensitivity and selectivity towards nitro compounds, metal cations, and amino acids, which are crucial for environmental monitoring and biomedical diagnostics. The synthesis and application of such fluorene-based sensors underline the compound's versatility beyond peptide synthesis into the realm of chemical sensing (Han et al., 2020).

Nanotechnology and Material Science

Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), enabling the creation of homogeneous aqueous nanotube dispersions. This application is pivotal for the development of CNT-based technologies, including electronics, drug delivery systems, and composite materials. The enzymatically activated surfactants derived from Fmoc amino acids represent a novel approach to manipulating CNT dispersions in aqueous environments (Cousins et al., 2009).

Future Directions

The future directions for this compound are not specified in the search results. Given its use as a reagent in the synthesis of C-terminal carboxamides and small organic molecules, it may continue to find use in these and potentially other synthetic applications .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-meabu(4)-OH plays a crucial role in peptide synthesis. It protects the amino group of the amino acid during the coupling process, preventing unwanted side reactions . Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

Fmoc-meabu(4)-OH is involved in the biochemical pathway of peptide synthesis. The Fmoc group is used to protect the amino group during the formation of peptide bonds. This process is repeated for each amino acid added to the peptide chain .

Result of Action

The primary result of Fmoc-meabu(4)-OH’s action is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the controlled addition of amino acids to a peptide chain .

Action Environment

The action of Fmoc-meabu(4)-OH is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation and the removal of the Fmoc group . Additionally, the compound is stable at room temperature and has a long shelf-life , making it suitable for use in various laboratory settings.

properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMGMJCITYNTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

CAS RN

221124-57-8
Record name 4-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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